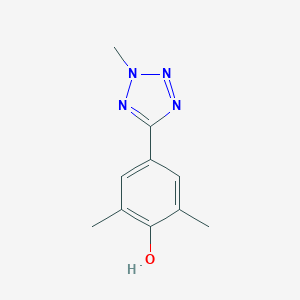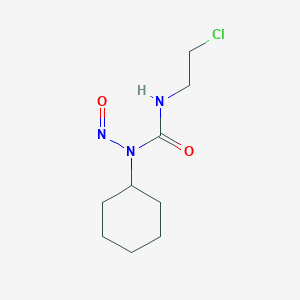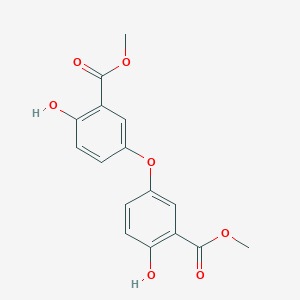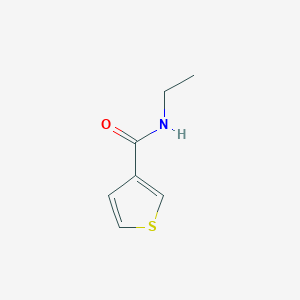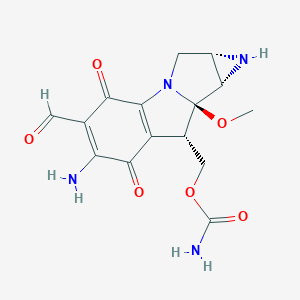
6-Demethyl-6-formylmitomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Demethyl-6-formylmitomycin C, also known as DMFMC, is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been studied for its potential in cancer treatment. DMFMC has been found to have a unique structure that allows it to interact with DNA and cause cell death.
Mechanism Of Action
6-Demethyl-6-formylmitomycin C works by interacting with DNA, causing DNA damage and cell death. It forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. 6-Demethyl-6-formylmitomycin C has also been found to induce apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
6-Demethyl-6-formylmitomycin C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 6-Demethyl-6-formylmitomycin C also inhibits the activity of DNA polymerase, an enzyme that is involved in DNA synthesis. These effects contribute to the antitumor activity of 6-Demethyl-6-formylmitomycin C.
Advantages And Limitations For Lab Experiments
6-Demethyl-6-formylmitomycin C has several advantages for lab experiments. It is a potent antitumor agent that has been extensively studied for its potential in cancer treatment. 6-Demethyl-6-formylmitomycin C has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, 6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments.
Future Directions
There are several future directions for research on 6-Demethyl-6-formylmitomycin C. One area of research is the development of more efficient synthesis methods for 6-Demethyl-6-formylmitomycin C. Another area of research is the investigation of the potential of 6-Demethyl-6-formylmitomycin C in combination therapy with other antitumor agents. Additionally, the development of 6-Demethyl-6-formylmitomycin C analogs with improved pharmacological properties is an area of interest. Finally, the investigation of the potential of 6-Demethyl-6-formylmitomycin C in the treatment of other diseases, such as bacterial infections, is an area of future research.
Synthesis Methods
6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize. It is usually obtained from natural sources, such as the bacterium Streptomyces lavendulae, which produces mitomycin C. 6-Demethyl-6-formylmitomycin C can be obtained by modifying mitomycin C through chemical reactions. The synthesis of 6-Demethyl-6-formylmitomycin C involves several steps, including the removal of a methyl group and the addition of a formyl group.
Scientific Research Applications
6-Demethyl-6-formylmitomycin C has been extensively studied for its potential in cancer treatment. It has been found to have potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. 6-Demethyl-6-formylmitomycin C has also been shown to be effective against multidrug-resistant cancer cells.
properties
CAS RN |
146376-40-1 |
|---|---|
Product Name |
6-Demethyl-6-formylmitomycin C |
Molecular Formula |
C15H16N4O6 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
[(4S,6S,7R,8S,12E)-12-(hydroxymethylidene)-11-imino-7-methoxy-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-1(9)-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H16N4O6/c1-24-15-6(4-25-14(17)23)8-10(19(15)2-7-13(15)18-7)11(21)5(3-20)9(16)12(8)22/h3,6-7,13,16,18,20H,2,4H2,1H3,(H2,17,23)/b5-3+,16-9?/t6-,7+,13+,15-/m1/s1 |
InChI Key |
AHFDVIVXZPCKHO-WUDYKRTCSA-N |
Isomeric SMILES |
CO[C@@]12[C@@H](C3=C(N1C[C@H]4[C@@H]2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=CO)C(=N)C3=O)COC(=O)N |
Canonical SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
synonyms |
6-demethyl-6-formylmitomycin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



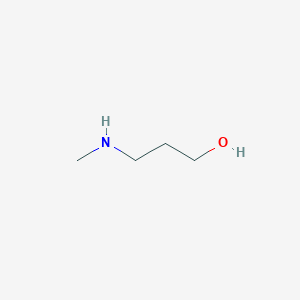
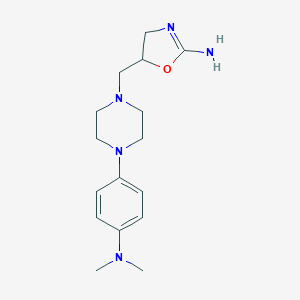
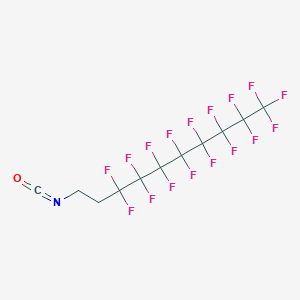
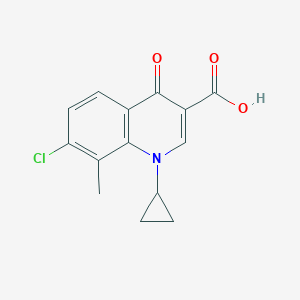
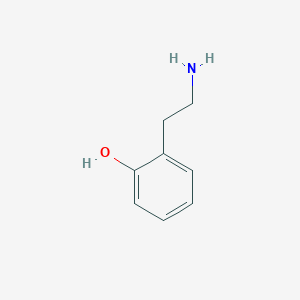
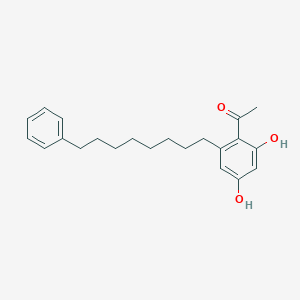
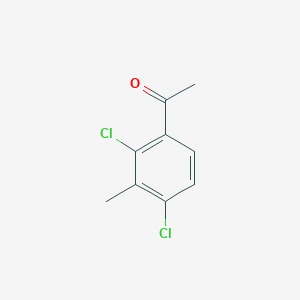
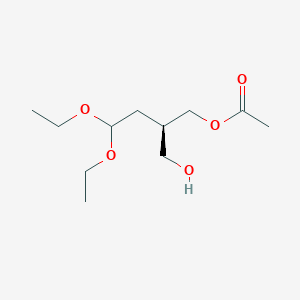
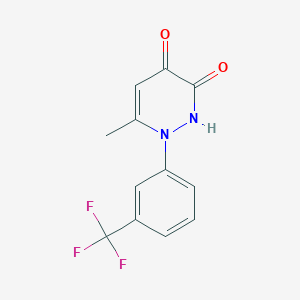
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
